molecular formula C11H9F2NO2 B13254480 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13254480
M. Wt: 225.19 g/mol
InChI Key: DOLQLHPVRJUYTG-UHFFFAOYSA-N
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Description

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with ethyl, difluoro, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The difluoro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,8-difluoro-1,4-benzodioxine: Lacks the carbonitrile group, which may result in different reactivity and applications.

    2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: Lacks the ethyl and difluoro substituents, potentially altering its chemical properties and biological activities.

    5,8-Difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile: Lacks the ethyl group, which may affect its solubility and reactivity.

Uniqueness

2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and difluoro groups, along with the carbonitrile functionality, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-ethyl-5,8-difluoro-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C11H9F2NO2/c1-2-11(5-14)6-15-9-7(12)3-4-8(13)10(9)16-11/h3-4H,2,6H2,1H3

InChI Key

DOLQLHPVRJUYTG-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(C=CC(=C2O1)F)F)C#N

Origin of Product

United States

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